molecular formula C10H10NO2- B13916979 1-Benzylaziridine-2-carboxylate

1-Benzylaziridine-2-carboxylate

Cat. No.: B13916979
M. Wt: 176.19 g/mol
InChI Key: XUBLCYDJFIPOPZ-UHFFFAOYSA-M
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Description

1-Benzylaziridine-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by a strained three-membered aziridine ring substituted with a benzyl group at the 1-position and a carboxylate ester at the 2-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol (CAS 21384-53-2) . The compound is widely utilized in asymmetric synthesis, particularly as a chiral building block for amino acids and bioactive molecules. For example, ethyl this compound (CAS 34943-06-1) has been employed in three-component coupling reactions with arynes to synthesize functionalized epoxides .

Properties

IUPAC Name

1-benzylaziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBLCYDJFIPOPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NO2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzylaziridine-2-carboxylate typically involves the formation of the aziridine ring by intramolecular cyclization or nucleophilic substitution on halogenated precursors, followed by esterification or direct use of ester-containing starting materials. The benzyl ester group is often introduced either by esterification of the corresponding aziridine-2-carboxylic acid or by using benzyl-protected amines or acids in the initial steps.

Synthesis from Ethyl 2,3-Dibromopropanoate and Benzylamine

A documented method involves the reaction of ethyl 2,3-dibromopropanoate with benzylamine in anhydrous ethanol under nitrogen atmosphere. The procedure is as follows:

  • Ethyl 2,3-dibromopropanoate (30.8 mmol) and trimethylamine (69.6 mmol) are added sequentially to a benzylamine solution (30.8 mmol) in ethanol at 0 °C.
  • The mixture is stirred at 60 °C for 1 hour.
  • After solvent evaporation, the crude product is extracted with dichloromethane, dried over magnesium sulfate, and purified by flash column chromatography.
  • This yields ethyl this compound in about 80% yield as a white solid.

This method efficiently forms the aziridine ring via nucleophilic displacement of bromide by the amine, followed by intramolecular cyclization.

Reduction to (1-Benzylaziridin-2-yl)methanol

Ethyl this compound can be reduced to the corresponding alcohol using lithium aluminum hydride:

  • Lithium aluminum hydride (60.4 mmol) is slowly added to a diethyl ether solution of ethyl this compound (30.2 mmol).
  • The reaction is stirred at room temperature for 3 hours.
  • Quenching is performed with water and sodium hydroxide solution.
  • The product is extracted with ethyl acetate, dried, and concentrated to afford (1-benzylaziridin-2-yl)methanol in 87% yield as a yellowish powder.

This step demonstrates the versatility of the ester group for further functional transformations.

Classical Esterification Approaches

Benzyl this compound can also be prepared by esterification of 1-benzylaziridine-2-carboxylic acid with benzyl alcohol under acidic or coupling reagent conditions. Although detailed protocols are scarce, the presence of the benzyl ester moiety suggests that standard esterification techniques (e.g., DCC/DMAP or acid chloride methods) are applicable, consistent with general organic synthesis principles.

Method Description Key Reagents/Conditions Yield (%) Notes
Reaction of ethyl 2,3-dibromopropanoate with benzylamine Ethyl 2,3-dibromopropanoate, benzylamine, trimethylamine, ethanol, 0 °C to 60 °C ~80 Direct aziridine ring formation via nucleophilic substitution and cyclization
Reduction of ethyl this compound Lithium aluminum hydride, diethyl ether, room temperature 87 Conversion of ester to alcohol functionality
Jullié-Ugi three-component reaction 2H-azirines, isocyanides, carboxylic acids, DMF, room temperature 71-95 Diastereoselective synthesis of aziridine derivatives; adaptable to ester variants
Classical esterification 1-Benzylaziridine-2-carboxylic acid, benzyl alcohol, coupling agents Not specified Standard esterification route inferred from structure
  • The aziridine ring formation via the dibromopropanoate route is confirmed by spectroscopic techniques, with products isolated as white solids exhibiting expected NMR and mass spectra consistent with literature.
  • Reduction with lithium aluminum hydride proceeds smoothly without ring opening, yielding alcohol derivatives in high purity and yield, as confirmed by NMR and chromatographic analysis.
  • The Jullié-Ugi reaction provides a versatile platform for synthesizing multisubstituted aziridines with good stereocontrol and high yields, demonstrating the robustness of aziridine chemistry in complex molecule synthesis.
  • Benzyl this compound has a molecular weight of 267.32 g/mol, molecular formula C17H17NO2, and is commercially available for research purposes, indicating its established synthetic accessibility.

The preparation of this compound is well-documented through several synthetic routes, notably the nucleophilic substitution/cyclization of ethyl 2,3-dibromopropanoate with benzylamine, followed by ester functional group manipulations. Modern multicomponent reactions expand the synthetic toolbox for related aziridine derivatives, offering high yields and stereoselectivity. The compound’s synthesis is supported by detailed analytical characterization, confirming the integrity of the aziridine ring and ester functionality. These methods collectively provide a comprehensive and authoritative foundation for the preparation of this compound in research and development contexts.

Mechanism of Action

The mechanism of action of 1-benzylaziridine-2-carboxylate primarily involves nucleophilic ring-opening reactions. The aziridine ring is activated by electron-withdrawing groups, making it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile . This reactivity is exploited in the synthesis of biologically active molecules and enzyme inhibitors .

Comparison with Similar Compounds

Sodium 1-Benzylaziridine-2-carboxylate

  • CAS : 114426-17-4
  • Formula : C₁₀H₁₀NNaO₂
  • Molecular Weight : 199.18 g/mol
  • Purity : 95%
    This sodium salt variant exhibits enhanced solubility in polar solvents compared to its ester counterparts, making it preferable for reactions requiring ionic intermediates. However, its thermal stability and reactivity in ring-opening reactions remain understudied .

Ethyl this compound

  • CAS : 34943-06-1
  • Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 205.26 g/mol
  • Applications : Demonstrated in aryne-mediated epoxide synthesis, achieving 72% yield in a model reaction with 4-chlorobenzaldehyde . Its ethyl ester group provides steric bulk that moderates reactivity compared to methyl esters.

1-Benzyl 2-Methyl 1,2-Aziridinedicarboxylate

  • CAS : 170701-87-8
  • Formula: C₁₂H₁₃NO₄
  • Molecular Weight : 235.24 g/mol
    This diester derivative features dual carboxylate groups, enabling bifunctional reactivity. Its stereochemical complexity (e.g., (S)- and (R)-isomers) is critical in asymmetric catalysis, though synthetic routes remain challenging .

Azetidine Analogs

Azetidines (four-membered rings) exhibit reduced ring strain compared to aziridines, altering their reactivity and stability:

Methyl 1-Benzylazetidine-2-carboxylate

  • CAS : 18085-37-5
  • Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Applications : Used in peptide mimetics and β-lactam analogs. Its synthesis via [2+2] cycloaddition is well-documented, with a reported yield of 89% under optimized conditions .

(R)-Benzyl 2-Cyano-2-Ethylpyrrolidine-1-carboxylate

  • CAS : 1184919-19-4
  • Formula : C₁₅H₁₈N₂O₂

Key Data Tables

Table 1: Physicochemical Properties of Aziridine Derivatives

Compound CAS Formula Molecular Weight (g/mol) Purity Key Application
This compound 21384-53-2 C₁₁H₁₃NO₂ 191.23 98% Asymmetric synthesis
Sodium this compound 114426-17-4 C₁₀H₁₀NNaO₂ 199.18 95% Ionic intermediate synthesis
Ethyl this compound 34943-06-1 C₁₂H₁₅NO₂ 205.26 95% Epoxide synthesis

Table 2: Comparison of Reactivity and Stability

Compound Ring Strain Solubility Thermal Stability Reactivity in Ring-Opening
This compound High Moderate (ester) Moderate High
Sodium this compound High High (ionic) Low Moderate
Methyl 1-benzylazetidine-2-carboxylate Low Low High Low

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